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molecular formula C11H8ClNO3 B8577497 5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

5-(Chloroacetyl)-8-hydroxy-2(1H)-quinolinone

Cat. No. B8577497
M. Wt: 237.64 g/mol
InChI Key: ZXYHUDMEPGYCDF-UHFFFAOYSA-N
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Patent
US04414390

Procedure details

To a solution of 8-hydroxycarbostyril (27 g) and chloroacetyl chloride (37 ml) in ntirobenzene (250 ml) was added aluminum chloride (85 g) portionwise and the mixture was stirred at 70° C. for 20 hours. After adding 10% hydrochloric acid (500 ml), nitrobenzene was removed by steam distillation. After cooling, crystals which formed were collected by filtration, washed with 300 ml of hot water and recrystallized from methanol to give 4.0 g of 5-chloroacetyl-8-hydroxycarbostyril.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]=[CH:7]2.[Cl:13][CH2:14][C:15](Cl)=[O:16].[Cl-].[Al+3].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O>Cl>[Cl:13][CH2:14][C:15]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9](=[O:12])[NH:10]2)=[O:16] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(NC12)=O
Name
Quantity
37 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
85 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by steam distillation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
crystals which formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 300 ml of hot water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClCC(=O)C1=C2C=CC(NC2=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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